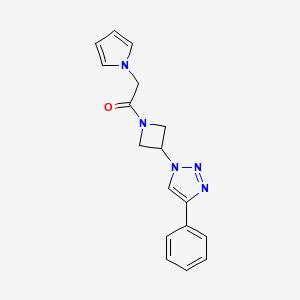

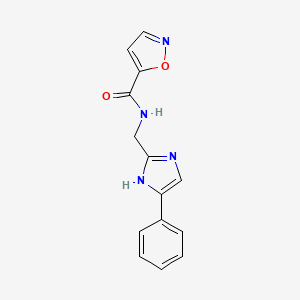

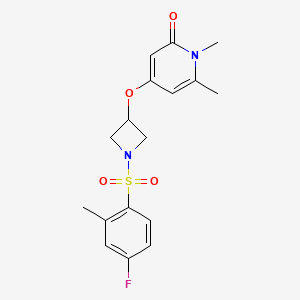

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone, also known as AZD8055, is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase. The mTOR pathway plays a critical role in regulating cell growth, proliferation, and survival, making AZD8055 a promising candidate for cancer therapy.

Applications De Recherche Scientifique

Antibacterial Activity

Nitrogen-carbon-linked (azolylphenyl)oxazolidinone derivatives, including structures similar to 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone, have been investigated for their antibacterial properties. These compounds have shown good activity against Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis, indicating their potential as broad-spectrum antibiotics. The incorporation of azole moieties, such as pyrrole and triazole, has led to compounds with enhanced activity against both Gram-positive and Gram-negative bacteria. This suggests the chemical modification of oxazolidinone derivatives could be a promising strategy for developing new antibacterial agents (Genin et al., 2000).

Antiviral Activity

The exploration of 1H-pyrazolo and triazole derivatives has revealed their potential in antiviral applications. Compounds synthesized from 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine derivatives have exhibited promising activity against viruses such as HSV1 and HAV-MBB. This demonstrates the capacity of these chemical structures to contribute to the development of new antiviral medications, showcasing the versatility of triazole and pyrazole derivatives in therapeutic applications (Attaby et al., 2006).

Antimicrobial and Anti-inflammatory Applications

The creation of 1,2,3-triazole-pyrazole hybrids has been motivated by the search for compounds with antimicrobial and possibly anti-inflammatory properties. These hybrids have been assessed for their in vitro antibacterial and antifungal activities, showing broad-spectrum effectiveness. The most active compounds among these derivatives have demonstrated a considerable ability to inhibit the growth of various bacterial strains, suggesting their potential as lead compounds for further development into antimicrobial and anti-inflammatory drugs (Pervaram et al., 2017).

Propriétés

IUPAC Name |

1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-2-pyrrol-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O/c23-17(13-20-8-4-5-9-20)21-10-15(11-21)22-12-16(18-19-22)14-6-2-1-3-7-14/h1-9,12,15H,10-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBUDPMVWCPYBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CN2C=CC=C2)N3C=C(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2879409.png)

![(Z)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2879415.png)

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one](/img/structure/B2879418.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2879426.png)

![N-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]prop-2-enamide](/img/structure/B2879431.png)